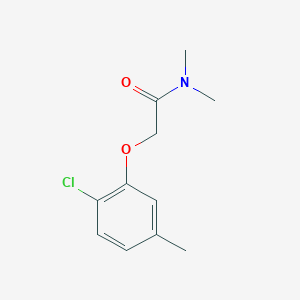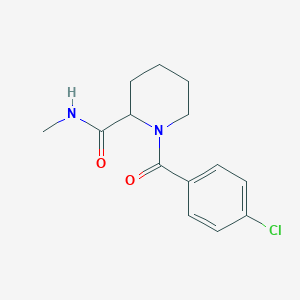![molecular formula C13H18N2O B7511647 N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide, also known as N-phenylacetyl-3-pyrrolidine (NPP), is a chemical compound that has been gaining attention in scientific research. It is a synthetic analogue of the natural compound, pyroglutamate, and has been found to have potential applications in various fields of study.
Mecanismo De Acción
The exact mechanism of action of NPP is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin, which are all important for proper brain function.
Biochemical and Physiological Effects:
NPP has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase alertness. It has also been found to have antioxidant properties, which can help protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, it has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on NPP. One area of interest is the development of new drugs based on the compound. Another area of research is the study of the potential use of NPP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of NPP and its effects on the brain.
Métodos De Síntesis
NPP can be synthesized through a multi-step process involving the reaction of pyrrolidine with phenylacetic acid. The reaction is typically carried out under controlled conditions using specialized equipment to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
NPP has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties, which makes it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-9-12-7-8-15(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOXDPTWUFKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)



![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)


![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)